

# Technical Guide: Structure-Activity Relationship of Cyclohexyl-Imidazole Methanamine Derivatives

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## Compound of Interest

**Compound Name:** (1-Cyclohexyl-1h-imidazol-4-yl)methanamine

**Cat. No.:** B13482076

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## Executive Summary

The Cyclohexyl-Imidazole Methanamine (CIM) scaffold combines a lipophilic cyclohexyl core with a polar, ionizable imidazole-methanamine headgroup. This amphiphilic architecture allows the molecule to navigate hydrophobic transmembrane domains while engaging in specific electrostatic interactions with polar residues.

The primary application of CIM derivatives lies in the inhibition of the Influenza A M2 proton channel, where they serve as next-generation inhibitors designed to overcome amantadine resistance. By mimicking the bulky hydrophobic cage of adamantane (via the cyclohexyl group) and introducing a pH-sensitive imidazole moiety, these derivatives disrupt the His37-mediated proton shuttle mechanism. Secondary applications include Histamine H3 receptor antagonism, where the imidazole acts as a bioisostere for the histamine headgroup.

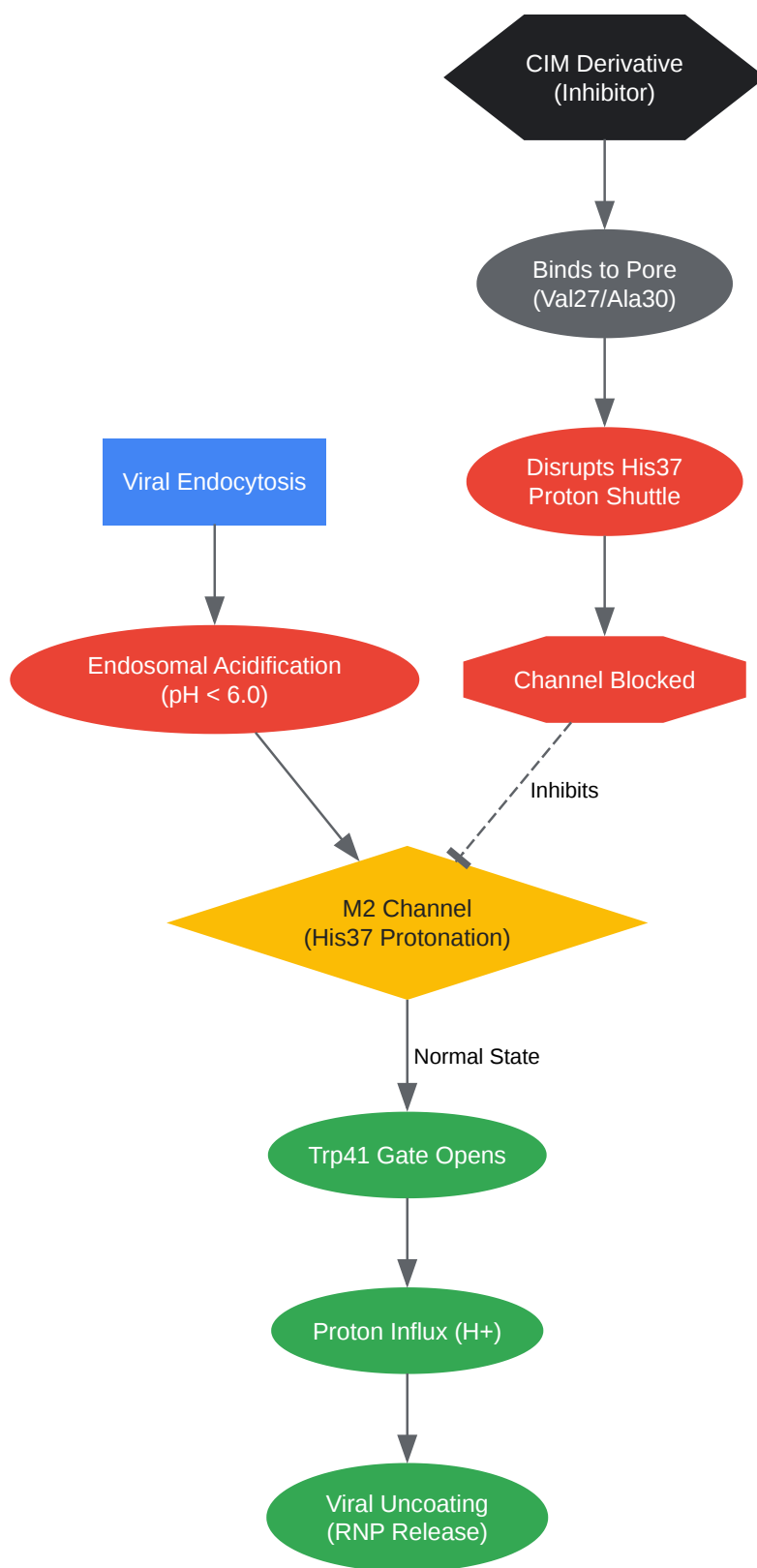
## Chemical Biology & Mechanism of Action

### Target: Influenza A M2 Proton Channel

The M2 protein is a homotetrameric pH-gated proton channel essential for viral uncoating.

- Gating Mechanism: The channel is gated by a tetrad of His37 residues and a Trp41 gate. At low pH (endosome), His37 protonation opens the Trp41 gate, allowing proton influx.
- Inhibition Mechanism: CIM derivatives bind within the transmembrane pore.
  - Pore Occlusion: The cyclohexyl group fits into the hydrophobic pocket (Val27/Ala30), physically blocking the channel.
  - Electrostatic Disruption: The imidazole-methanamine headgroup interacts with the His37 tetrad. The basic amine (pKa ~9-10) mimics the hydronium ion, while the imidazole ring can stack or H-bond with the channel's histidine residues, locking the channel in a closed conformation.

## Signaling Pathway Visualization (M2 Inhibition)



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Caption: Mechanism of M2 Channel Inhibition by CIM Derivatives. The inhibitor binds within the pore, preventing the pH-induced conformational change required for viral uncoating.

## Detailed Structure-Activity Relationship (SAR)

The SAR of CIM derivatives is tripartite, consisting of the hydrophobic tail, the imidazole core, and the amine linker.

### Region A: The Cyclohexyl Tail (Hydrophobic Anchor)

- Function: Anchors the molecule in the N-terminal lumen of the M2 channel, interacting with Val27 and Ala30 via Van der Waals forces.
- SAR Insights:
  - Size Constraint: The cyclohexyl ring is often optimal. Larger groups (e.g., cyclooctyl) may cause steric clash with the channel walls, while smaller groups (cyclobutyl) reduce binding affinity due to loss of hydrophobic contact surface area.
  - Substitution: Introduction of polar groups (e.g., -OH) on the cyclohexyl ring drastically reduces potency, confirming the requirement for a strict hydrophobic interaction in this region.
  - Adamantane Comparison: While adamantane is bulkier, the cyclohexyl group offers a slightly more flexible "induced fit," which can be advantageous against certain drug-resistant mutants (e.g., S31N).

### Region B: The Imidazole Core (The Linker/Sensor)

- Function: Acts as a rigid spacer and a pH-sensitive element.
- SAR Insights:
  - Regioisomerism: The 1,4-disubstituted imidazole (N1-cyclohexyl, C4-methanamine) is generally more potent than the 1,5-isomer. This geometry aligns the methanamine with the His37 cluster while keeping the cyclohexyl group in the hydrophobic pocket.

- Electronic Effects: Electron-donating groups (e.g., methyl) on the imidazole ring increase the pKa of the ring nitrogens, potentially strengthening cation- $\pi$  interactions with channel aromatics (Trp41).

## Region C: The Methanamine Head (Polar Effector)

- Function: Mimics the hydronium ion to interact with the water clusters or His37 residues.
- SAR Insights:
  - Chain Length: The methylene linker (-CH<sub>2</sub>-) is critical. Extending this to ethylene (-CH<sub>2</sub>CH<sub>2</sub>-) often decreases activity by pushing the amine group too far past the His37 tetrad, disrupting the optimal binding pose.
  - Amine Substitution: Primary amines (-NH<sub>2</sub>) typically show the highest potency. Tertiary amines (e.g., -N(Me)<sub>2</sub>) often lose activity due to steric hindrance preventing deep penetration into the His37 cluster.

## Summary of Quantitative SAR Data

Structural Region	Modification	Effect on Activity (IC50)	Mechanistic Rationale
Cyclohexyl	Unsubstituted	Baseline (High)	Optimal hydrophobic fit in Val27 pocket.
4-OH-Cyclohexyl	Decrease (>10x)	Desolvation penalty in hydrophobic pore.	
Adamantyl (replacement)	Variable	High potency but susceptible to S31N resistance.	
Imidazole	1,4-Substitution	Optimal	Linear alignment of pharmacophores.
1,5-Substitution	Decrease (5-10x)	Steric clash; poor alignment with His37.	
2-Methyl	Neutral/Slight Increase	Increases pKa; minor steric impact.	
Methanamine	-CH2-NH2	Optimal	Perfect length for H-bonding with His37/Water.
-CH2-N(Me)2	Decrease (2-5x)	Steric hindrance; loss of H-bond donor.	
-CH2-CH2-NH2	Decrease (>10x)	Linker too long; amine overshoots target site.	

## Experimental Protocols

### Chemical Synthesis: General Procedure

This self-validating protocol synthesizes **(1-cyclohexyl-1H-imidazol-4-yl)methanamine**.[\[1\]](#)

#### Step 1: N-Alkylation of Imidazole

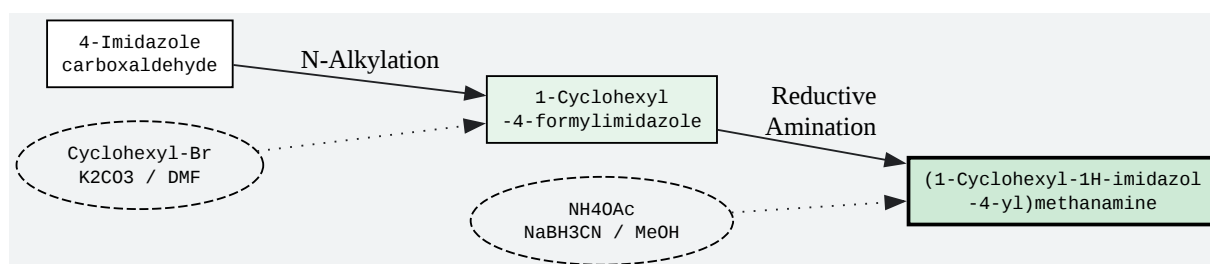
- Dissolve 4-imidazolecarboxaldehyde (1.0 eq) in anhydrous DMF under N<sub>2</sub> atmosphere.

- Add K<sub>2</sub>CO<sub>3</sub> (2.0 eq) and Cyclohexyl bromide (1.2 eq).
- Heat to 80°C for 12 hours.
- Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine.
- Purification: Silica gel chromatography (Hexane/EtOAc) to separate the 1,4-isomer (major) from the 1,5-isomer (minor). Note: NOE NMR analysis is required to confirm regiochemistry.

### Step 2: Reductive Amination

- Dissolve the isolated 1-cyclohexyl-1H-imidazole-4-carboxaldehyde in MeOH.
- Add Ammonium Acetate (10 eq) and stir for 30 min at RT to form the imine.
- Add Sodium Cyanoborohydride (1.5 eq) slowly. Stir for 12 hours.
- Quench: Add 1N HCl to pH 2 (destroy excess hydride), then basify to pH 10 with NaOH.
- Extraction: Extract with DCM. Dry over Na<sub>2</sub>SO<sub>4</sub>.
- Final Product: **(1-cyclohexyl-1H-imidazol-4-yl)methanamine**. Confirm via <sup>1</sup>H-NMR and LC-MS.

## Synthesis Workflow Visualization



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Caption: Synthetic route for CIM derivatives highlighting the critical regioselective N-alkylation step.

## Biological Assay: TEVC (Two-Electrode Voltage Clamp)

To validate channel inhibition efficacy.

- Expression: Inject *Xenopus laevis* oocytes with cRNA encoding the Influenza A M2 protein (WT or S31N mutant). Incubate for 48-72h at 18°C.
- Setup: Place oocyte in recording chamber perfused with Barth's solution (pH 7.4). Impale with two agarose-cushioned microelectrodes (0.5–1.0 MΩ).
- Activation: Switch perfusion to low pH buffer (pH 5.5) to activate the M2 channel. Observe inward current (proton flow).
- Inhibition: Apply the CIM derivative at varying concentrations (1 nM – 100 μM) in the pH 5.5 buffer.
- Data Analysis: Measure the % reduction in steady-state current. Fit data to the Hill equation to calculate IC50.

## References

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